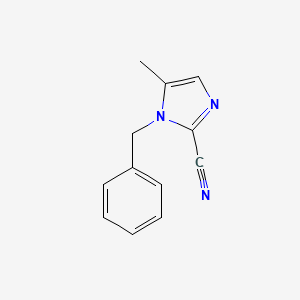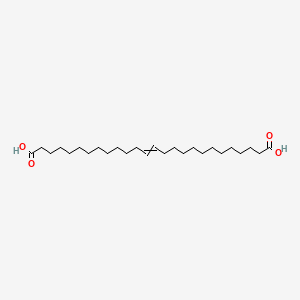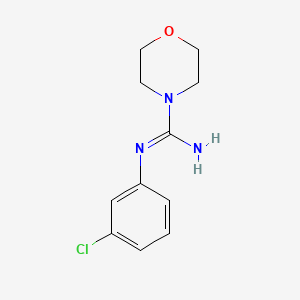![molecular formula C25H27N3 B14631967 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) CAS No. 57752-05-3](/img/structure/B14631967.png)
4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features an indole moiety linked to two N,N-dimethylaniline groups through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of indole-3-carboxaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Indole-3-carboxaldehyde+2N,N-dimethylanilineacid catalyst4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Additionally, the N,N-dimethylaniline groups can participate in electron-donating interactions, further affecting the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-diethylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dipropylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dibutylaniline)
Uniqueness
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is unique due to its specific combination of the indole moiety and N,N-dimethylaniline groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs with different alkyl groups, the dimethyl derivative may exhibit different reactivity and binding characteristics, influencing its suitability for specific applications.
Eigenschaften
CAS-Nummer |
57752-05-3 |
|---|---|
Molekularformel |
C25H27N3 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3 |
InChI-Schlüssel |
VHNFUPWJKZFFQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)



![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)


![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)

